molecular formula C15H18ClNO2 B1422910 Methyl 3-amino-2-(naphthalen-1-ylmethyl)propanoate hydrochloride CAS No. 1311317-20-0

Methyl 3-amino-2-(naphthalen-1-ylmethyl)propanoate hydrochloride

Cat. No. B1422910
M. Wt: 279.76 g/mol
InChI Key: NLGXUFDKRNKUQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 3-amino-2-(naphthalen-1-ylmethyl)propanoate hydrochloride” is a chemical compound with the CAS Number: 1311317-20-0 . It has a molecular weight of 279.77 . The IUPAC name for this compound is methyl 3-amino-2-(1-naphthylmethyl)propanoate hydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H17NO2.ClH/c1-18-15(17)13(10-16)9-12-7-4-6-11-5-2-3-8-14(11)12;/h2-8,13H,9-10,16H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

“Methyl 3-amino-2-(naphthalen-1-ylmethyl)propanoate hydrochloride” is a powder that is stored at room temperature .

Scientific Research Applications

Naphthalene in Flavor and Fragrance

  • Flavor Compounds in Foods : Branched aldehydes derived from amino acids, similar in structure to naphthalene derivatives, are significant in flavor formation in foods. Their production and degradation pathways highlight the role of microbial and food composition in flavor science (Smit, Engels, & Smit, 2009).

Environmental and Health Implications

  • Toxicological Aspects : Polychlorinated naphthalenes (PCNs), structurally related to naphthalene derivatives, exhibit toxicity and environmental persistence. The review on human exposure through the diet emphasizes the need for further research on dietary intake and health effects of PCNs (Domingo, 2004).
  • Naphthalene Sources and Exposures : A critical review discusses naphthalene’s sources, including industrial and combustion processes, and its environmental and health risks. This research underscores the complexity of managing and mitigating exposure to naphthalene-related compounds (Jia & Batterman, 2010).

Biodegradation and Remediation

  • Degradation in Microbial Systems : The degradation of naphthalene, a simple polycyclic aromatic hydrocarbon, by Pseudomonas putida ND6, offers insights into microbial pathways for environmental remediation. This research highlights the potential of microbial systems to degrade naphthalene and related compounds (Song et al., 2018).

Industrial and Chemical Applications

  • Hydrocracking to Petrochemicals : Research on light cycle oil (LCO), containing naphthalene derivatives, explores hydrocracking to produce benzene, toluene, and xylenes (BTX), demonstrating the potential of transforming lower-value feedstocks into valuable chemicals (Laredo et al., 2017).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with it include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

methyl 2-(aminomethyl)-3-naphthalen-1-ylpropanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2.ClH/c1-18-15(17)13(10-16)9-12-7-4-6-11-5-2-3-8-14(11)12;/h2-8,13H,9-10,16H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLGXUFDKRNKUQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=CC2=CC=CC=C21)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-amino-2-(naphthalen-1-ylmethyl)propanoate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 3-amino-2-(naphthalen-1-ylmethyl)propanoate hydrochloride
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Methyl 3-amino-2-(naphthalen-1-ylmethyl)propanoate hydrochloride

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